molecular formula C14H26N4O B11743993 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11743993
M. Wt: 266.38 g/mol
InChI Key: PNVBDRUTPNMOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features both pyrazole and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the butan-2-yl group. The morpholine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the coupling of the pyrazole and morpholine fragments under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole and morpholine rings, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups at various positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to modulate specific biological pathways, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The morpholine moiety enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound’s effects are mediated through various pathways, including the inhibition of specific enzymes and the modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(piperidin-4-yl)ethyl]amine: Similar structure but with a piperidine ring instead of morpholine.

    {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of both pyrazole and morpholine rings in {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine gives it unique properties compared to similar compounds. The morpholine ring enhances its solubility and bioavailability, while the pyrazole ring provides a versatile platform for chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C14H26N4O/c1-3-13(2)18-14(4-5-16-18)12-15-6-7-17-8-10-19-11-9-17/h4-5,13,15H,3,6-12H2,1-2H3

InChI Key

PNVBDRUTPNMOMM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.